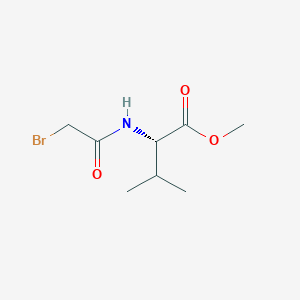
methyl (2S)-2-(2-bromoacetamido)-3-methylbutanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl (2S)-2-(2-bromoacetamido)-3-methylbutanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a bromoacetamido group attached to a methylbutanoate backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2S)-2-(2-bromoacetamido)-3-methylbutanoate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-bromoacetic acid and (2S)-2-amino-3-methylbutanoic acid.
Formation of the Amide Bond: The amino group of (2S)-2-amino-3-methylbutanoic acid reacts with the carboxyl group of 2-bromoacetic acid to form an amide bond. This reaction is usually facilitated by coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Esterification: The resulting amide is then esterified using methanol in the presence of an acid catalyst, such as sulfuric acid, to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, including temperature control, solvent selection, and purification techniques to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
Methyl (2S)-2-(2-bromoacetamido)-3-methylbutanoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromoacetamido group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by a nucleophile.
Hydrolysis: The ester bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Reduction: The compound can undergo reduction reactions to convert the amide group into an amine.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include thiols, amines, and alkoxides. The reaction is typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Hydrolysis: Acidic hydrolysis is performed using hydrochloric acid or sulfuric acid, while basic hydrolysis employs sodium hydroxide or potassium hydroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used for reduction reactions.
Major Products
Nucleophilic Substitution: The major products depend on the nucleophile used. For example, reaction with a thiol yields a thioether.
Hydrolysis: The major products are 2-bromoacetamido-3-methylbutanoic acid and methanol.
Reduction: The major product is methyl (2S)-2-(2-aminoacetamido)-3-methylbutanoate.
科学研究应用
Methyl (2S)-2-(2-bromoacetamido)-3-methylbutanoate has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as a building block for drug candidates.
Bioconjugation: It is employed in bioconjugation techniques to attach biomolecules to various surfaces or carriers.
Chemical Biology: The compound is used in chemical biology studies to investigate protein-ligand interactions and enzyme mechanisms.
作用机制
The mechanism of action of methyl (2S)-2-(2-bromoacetamido)-3-methylbutanoate involves its interaction with specific molecular targets. The bromoacetamido group can form covalent bonds with nucleophilic residues in proteins, such as cysteine or lysine. This covalent modification can alter the activity or function of the target protein, leading to various biological effects. The compound’s ester group can also undergo hydrolysis, releasing the active amide moiety that interacts with molecular targets.
相似化合物的比较
Similar Compounds
Methyl (2S)-2-(2-chloroacetamido)-3-methylbutanoate: Similar structure but with a chloroacetamido group instead of a bromoacetamido group.
Methyl (2S)-2-(2-iodoacetamido)-3-methylbutanoate: Similar structure but with an iodoacetamido group instead of a bromoacetamido group.
Methyl (2S)-2-(2-fluoroacetamido)-3-methylbutanoate: Similar structure but with a fluoroacetamido group instead of a bromoacetamido group.
Uniqueness
Methyl (2S)-2-(2-bromoacetamido)-3-methylbutanoate is unique due to the presence of the bromoacetamido group, which imparts distinct reactivity and chemical properties. The bromine atom is more reactive in nucleophilic substitution reactions compared to chlorine, iodine, or fluorine, making this compound particularly useful in specific synthetic applications.
属性
IUPAC Name |
methyl (2S)-2-[(2-bromoacetyl)amino]-3-methylbutanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14BrNO3/c1-5(2)7(8(12)13-3)10-6(11)4-9/h5,7H,4H2,1-3H3,(H,10,11)/t7-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRFWOCTZRRSBEI-ZETCQYMHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)OC)NC(=O)CBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)OC)NC(=O)CBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-(3,4-dimethoxyphenyl)-N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}acetamide](/img/structure/B2443476.png)
![N-{1-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-(4-methoxyphenoxy)acetamide](/img/structure/B2443477.png)

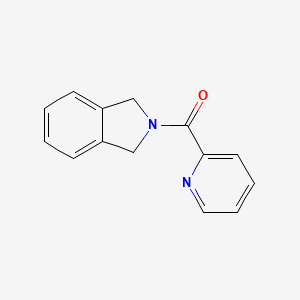
![2-(3-Fluorophenoxy)-N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]propanamide](/img/structure/B2443483.png)
![2-(4-isopropylphenoxy)-N-(3-methyl-1-(4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)acetamide](/img/new.no-structure.jpg)
![N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2443485.png)
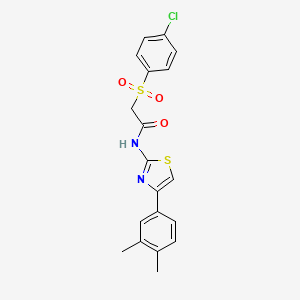
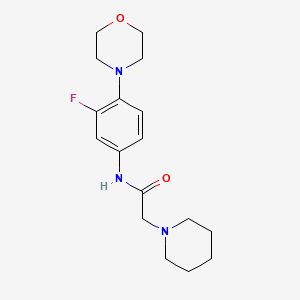
![3-[(3-Hydroxy-propylamino)-methyl]-7-methyl-1H-quinolin-2-one](/img/structure/B2443491.png)
![Methyl 6-benzyl-2-(5-chlorothiophene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2443492.png)
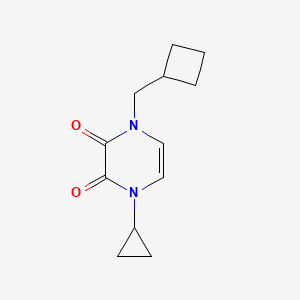
![N-[3-(2,5-DIMETHYLFURAN-3-YL)-3-HYDROXYPROPYL]-5-PHENYL-1,2-OXAZOLE-3-CARBOXAMIDE](/img/structure/B2443497.png)
![2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N,N'-bis[(3-methoxyphenyl)methyl]propanediamide](/img/structure/B2443498.png)
